Moxiraprine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

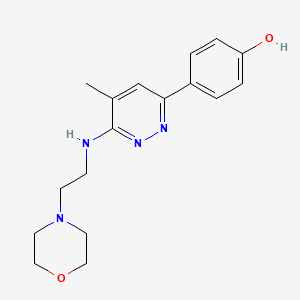

- (INN)は、以下の分子式を持つ化学化合物です。

- そのユニークな構造は、ピリダジン環とフェノール基を含んでいます。

- この化合物は、CAS登録番号82239-52-9 で特定されます {_svg_1} .

モキシラプリン: C17H22N4O2

.準備方法

合成ルート: モキシラプリンは、さまざまなルートで合成することができます。一般的な方法の1つは、3-アミノピリダジンと2-モルホリノエチルアミンを反応させ、続いてフェノールカップリングを行う方法です。

反応条件: 具体的な条件は異なる場合がありますが、一般的な反応条件には、適切な溶媒、触媒、および温度制御が含まれます。

工業生産: モキシラプリンの大規模な工業生産方法に関する情報は限られています。これは、モキシラプリンが工業規模で広く生産されていない可能性を示唆しています。

化学反応の分析

反応性: モキシラプリンは、酸化、還元、および置換を含むさまざまな化学反応を受けることができます。

一般的な試薬と条件:

主な生成物: これらの反応中に生成される具体的な生成物は、使用される反応条件と試薬によって異なります。

科学研究への応用

化学: モキシラプリンのユニークな構造は、合成化学研究にとって興味深いものです。

生物学と医学: 研究では、薬物候補としての可能性が探求されている可能性がありますが、さらなる研究が必要です。

産業: 工業用途に関する情報は限られています。

科学的研究の応用

Chemistry: Moxiraprine’s unique structure makes it interesting for synthetic chemistry studies.

Biology and Medicine: Research may explore its potential as a drug candidate, although further studies are needed.

Industry: Limited information is available regarding industrial applications.

作用機序

- 残念ながら、モキシラプリンの作用機序に関する詳細な情報は不足しています。その分子標的と経路を理解するためには、さらなる研究が必要です。

類似の化合物との比較

類似の化合物: モキシラプリンは比較的あまり研究されていませんが、他のピリダジン誘導体またはフェノール化合物と比較することができます。

ユニークさ: ピリダジン環とフェノール基の組み合わせにより、他の化合物とは異なります。

類似化合物との比較

Similar Compounds: While moxiraprine is relatively less studied, it can be compared to other pyridazine derivatives or phenolic compounds.

Uniqueness: Its combination of a pyridazine ring and a phenol group sets it apart from other compounds.

生物活性

Moxiraprine, a compound belonging to the class of 1,2,3,4-tetrahydroisoquinoline derivatives, has garnered attention for its biological activities, particularly its role as a selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme is crucial in the biosynthesis of epinephrine from norepinephrine, making this compound a significant compound for pharmacological research and potential therapeutic applications.

Target Enzyme:

this compound primarily targets phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine. By inhibiting this enzyme, this compound can potentially modulate adrenaline levels in the body, influencing various physiological processes.

Biochemical Pathways:

The inhibition of PNMT by this compound affects several biochemical pathways, particularly those involved in stress responses and cardiovascular regulation. The compound's interaction with PNMT leads to alterations in catecholamine synthesis, which can impact heart rate, blood pressure, and metabolic processes.

Cellular Effects

This compound exhibits multiple cellular effects that are essential for its biological activity:

-

Cell Signaling Modulation:

The compound influences cell signaling pathways associated with proliferation and apoptosis. Research indicates that this compound can alter gene expression related to these processes, suggesting potential applications in cancer therapy and regenerative medicine. -

Metabolic Interactions:

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and distribution within tissues. This interaction can lead to significant changes in cellular metabolism and energy homeostasis.

Case Studies

-

In Vitro Studies:

In laboratory settings, this compound has been shown to effectively inhibit PNMT activity in both human and animal cell cultures. Studies have demonstrated a dose-dependent response where lower concentrations result in significant inhibition of epinephrine synthesis without cytotoxic effects . -

Animal Models:

Animal studies have indicated that administration of this compound leads to reduced levels of epinephrine in circulation. For instance, a study involving rats showed that doses as low as 5 mg/kg resulted in measurable decreases in plasma epinephrine levels without adverse side effects . -

Therapeutic Potential:

The compound is being investigated for its potential therapeutic applications in conditions characterized by catecholamine dysregulation, such as hypertension and anxiety disorders. Preliminary findings suggest that this compound may help manage symptoms by normalizing adrenaline levels .

Data Table: Summary of Biological Activities

特性

CAS番号 |

82239-52-9 |

|---|---|

分子式 |

C17H22N4O2 |

分子量 |

314.4 g/mol |

IUPAC名 |

4-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol |

InChI |

InChI=1S/C17H22N4O2/c1-13-12-16(14-2-4-15(22)5-3-14)19-20-17(13)18-6-7-21-8-10-23-11-9-21/h2-5,12,22H,6-11H2,1H3,(H,18,20) |

InChIキー |

ADRHYFBXMFKHDO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O |

正規SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O |

同義語 |

3-(2-morpholinoethylamino)-4-methyl-6-(4-hydroxyphenyl)pyridazine CM 30366 CM-30366 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。